molecular formula C18H15N5O2 B10871711 N-(1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide

N-(1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B10871711
M. Wt: 333.3 g/mol
InChI Key: XSPOUZLNIFBODU-UHFFFAOYSA-N
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Description

N-(1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indazole ring fused with a pyrazole ring, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the indazole ring followed by the introduction of the pyrazole ring and the methoxyphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

N-(1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide stands out due to its unique combination of an indazole ring, a pyrazole ring, and a methoxyphenyl group. This structural uniqueness imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

N-(1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C18H15N5O2/c1-25-12-8-6-11(7-9-12)16-14(10-19-22-16)18(24)20-17-13-4-2-3-5-15(13)21-23-17/h2-10H,1H3,(H,19,22)(H2,20,21,23,24)

InChI Key

XSPOUZLNIFBODU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)C(=O)NC3=NNC4=CC=CC=C43

Origin of Product

United States

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